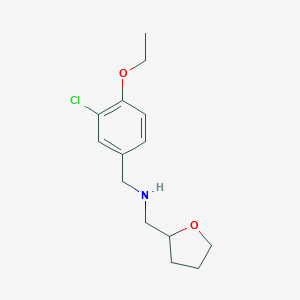![molecular formula C21H20Cl2N2O2 B275604 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine, also known as JNJ-28583867, is a small molecule that belongs to the class of selective orexin 2 receptor antagonists. This compound has shown promising results in scientific research for the treatment of sleep disorders, anxiety, and addiction.
Mechanism of Action
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine works by blocking the orexin 2 receptor in the brain. Orexins are neuropeptides that play a role in regulating wakefulness, appetite, and reward pathways. By blocking the orexin 2 receptor, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine reduces the activity of these pathways, leading to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its sedative and anxiolytic effects, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has also been found to affect other physiological processes. For example, it has been shown to reduce food intake and body weight in animal models. It has also been found to modulate the release of dopamine, a neurotransmitter involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine in lab experiments is its specificity for the orexin 2 receptor. This allows researchers to selectively block this receptor without affecting other pathways. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine. One area of interest is its potential in treating sleep disorders, such as insomnia and narcolepsy. Another area of interest is its potential in treating addiction to drugs of abuse, such as cocaine and opioids. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential for use in other therapeutic applications.
Synthesis Methods
The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine involves several steps, starting with the reaction of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-pyridinylmethylamine in the presence of a reducing agent to obtain the final product.
Scientific Research Applications
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve sleep quality and reduce anxiety-like behaviors in animal models. It has also been investigated for its potential in treating drug addiction, as it has been found to reduce drug-seeking behavior in rats.
properties
Molecular Formula |
C21H20Cl2N2O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-26-20-6-2-5-16(13-25-12-15-4-3-9-24-11-15)21(20)27-14-17-7-8-18(22)10-19(17)23/h2-11,25H,12-14H2,1H3 |
InChI Key |
BVOHYLSWYLFQPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCC3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275537.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine](/img/structure/B275538.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275539.png)
![(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275542.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275544.png)